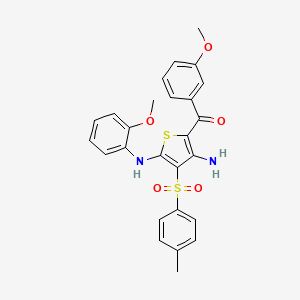
(3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C26H24N2O5S2 and its molecular weight is 508.61. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Analysis
The study by M. FathimaShahana and A. Yardily (2020) focused on the synthesis of a novel compound, employing techniques such as FTIR, 1H NMR, 13C NMR, and mass spectrometry for structural elucidation. Density functional theory (DFT) calculations were performed to analyze stability, intermolecular charge transfer, and molecular docking was utilized to investigate antiviral activity and pharmacokinetic behavior M. FathimaShahana & A. Yardily, 2020.
Potential in Drug Discovery
A compound synthesized from a related chemical structure was explored for its potential as a PET agent in imaging LRRK2 enzyme in Parkinson's disease. The synthesis involved multiple steps and yielded a compound with high radiochemical purity and specific activity, indicating its promise in neuroimaging applications Min Wang et al., 2017.
Crystal and Molecular Structure Analysis
Another study by B. Lakshminarayana et al. (2009) synthesized and characterized a compound via spectroscopy and X-ray diffraction (XRD), providing insights into its molecular and crystal structure. Such analyses contribute to understanding the material's physical and chemical properties, useful in materials science and pharmacology B. Lakshminarayana et al., 2009.
Anti-cancer Properties
Research on phenstatin analogs, such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, revealed their potential in inhibiting tubulin polymerization, inducing G2/M phase cell cycle arrest, and triggering apoptosis in leukemia cells. These findings suggest significant therapeutic potential against cancer H. I. Magalhães et al., 2013.
Schiff Base Derivatives and Antimicrobial Activity
The synthesis of novel Schiff bases using related compounds and their subsequent screening for antimicrobial activity exemplify the importance of such chemical entities in developing new antimicrobial agents. Some derivatives displayed excellent activity, highlighting the potential for further pharmaceutical development Divyaraj Puthran et al., 2019.
properties
IUPAC Name |
[3-amino-5-(2-methoxyanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S2/c1-16-11-13-19(14-12-16)35(30,31)25-22(27)24(23(29)17-7-6-8-18(15-17)32-2)34-26(25)28-20-9-4-5-10-21(20)33-3/h4-15,28H,27H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVPQDAJSLAPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC(=CC=C3)OC)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


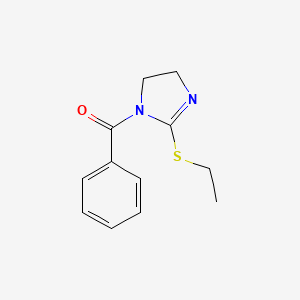
![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2698354.png)
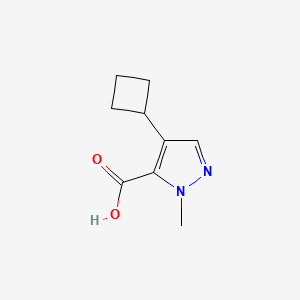
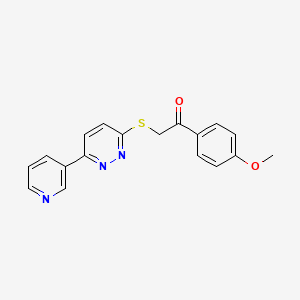
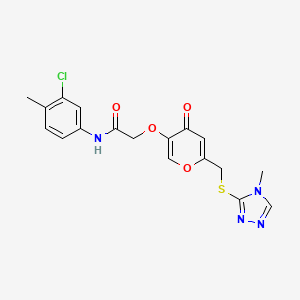

![1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2698362.png)

![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2698366.png)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2698368.png)
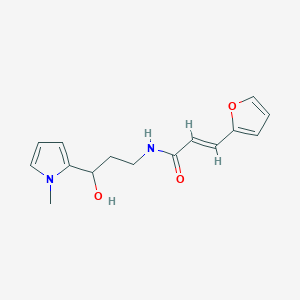
![ethyl 3-carbamoyl-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2698371.png)
